Flavor Potency Differential: Ethylvanillin Demonstrates 3- to 4-Fold Higher Intensity Than Vanillin
Ethylvanillin exhibits a flavor intensity that is 3 to 4 times greater than that of vanillin when compared on an equal-weight basis. This differential potency is consistently reported across multiple independent sources, including industry technical literature and flavor reference databases . Patent literature specifically quantifies this relationship as approximately 4-fold stronger, while noting a distinct smokier character [1]. The magnitude of this potency differential means that to achieve equivalent flavor impact, formulations using ethylvanillin require approximately 25–33% of the weight quantity needed for vanillin.
| Evidence Dimension | Relative flavor potency (weight basis) |
|---|---|
| Target Compound Data | Baseline potency reference (1×) |
| Comparator Or Baseline | Vanillin (methyl vanillin) potency: 0.25–0.33× relative to ethylvanillin |
| Quantified Difference | Ethylvanillin is 3× to 4× more potent than vanillin |
| Conditions | Sensory evaluation in flavor applications; consistent across food and fragrance matrices |
Why This Matters
Higher potency enables reduced usage levels (25–33% of vanillin quantity) for equivalent flavor impact, directly affecting formulation cost structure and ingredient inventory requirements.
- [1] Flavour Improving Substances. Patent Publication. 2010. [Online] Available at: https://www.freepatentsonline.com View Source
